![molecular formula C23H26N4O3 B11037849 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11037849.png)
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and an indole carboxamide group
Preparation Methods
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The compound is then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C22H27N3O4, and it features a complex structure that includes a piperazine ring, an indole moiety, and a carboxamide group. These structural elements contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with breast and colon cancer. The mechanism often involves inducing apoptosis in cancer cells through interaction with specific molecular targets .
2. Antimicrobial Properties
The compound is also being investigated for its antimicrobial effects. Sulfonamide derivatives are traditionally known for their antibacterial properties, and this compound's structure suggests it may inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound stem from its ability to modulate cytokine release and inhibit leukocyte migration. This activity is particularly relevant in treating inflammatory diseases such as rheumatoid arthritis .
Biological Research Applications
1. Enzyme Inhibition Studies
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can serve as a valuable tool in biological research for studying enzyme inhibition. Its unique structure allows it to interact with various biological macromolecules, making it suitable for investigating enzyme-substrate interactions and receptor binding dynamics .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the compound's mechanism of action and identify potential therapeutic targets .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:
- Formation of the Piperazine Derivative: Reaction of piperazine with benzyl chloride.
- Introduction of the Oxoethyl Group: Reaction with an oxoethylating agent.
- Carboxamide Formation: Final reaction involving the formation of the carboxamide group.
These synthetic routes can be optimized for yield and purity using advanced techniques such as chromatography .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a 5-HT3 receptor antagonist, it modulates serotonergic transmission, which can affect various physiological and psychological processes . The compound’s binding to its target proteins is often stabilized by hydrophobic interactions between its aromatic moieties and the lipophilic residues of the binding site .
Comparison with Similar Compounds
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and exhibits significant antimicrobial activity.
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine: Used in proteomics research, this compound shares a similar core structure but differs in its functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and research applications.
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound notable for its complex structure, which includes an indole core, a piperazine ring, and a benzyl group. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H27N3O4 |
Molecular Weight | 413.48 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Activity : Research indicates that related compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzylpiperazine have shown IC50 values ranging from 0.029 to 0.147 μM against cancer cells, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : The compound is under investigation for its potential antimicrobial effects, particularly against resistant strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
- Neuropharmacological Effects : There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly serotonin receptors, which may lead to applications in treating mood disorders or anxiety .
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative activity of a series of piperazine derivatives, including those structurally related to this compound. The findings revealed that these compounds could induce G2/M phase arrest in cancer cells and trigger apoptosis through anti-tubulin activity .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that certain piperazine derivatives could protect neuronal cells from excitotoxicity induced by glutamate. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
Compound | Biological Activity |
---|---|
4-Benzylpiperazine | Stimulant properties; potential anxiolytic effects |
N-Methylquinazolin derivatives | Antitumor activity; cell cycle modulation |
Piperazine derivatives | Antimicrobial and antipsychotic effects |
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-30-21-9-5-8-19-18(21)14-20(25-19)23(29)24-15-22(28)27-12-10-26(11-13-27)16-17-6-3-2-4-7-17/h2-9,14,25H,10-13,15-16H2,1H3,(H,24,29) |
InChI Key |
TWUBSXOYFPXIIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.